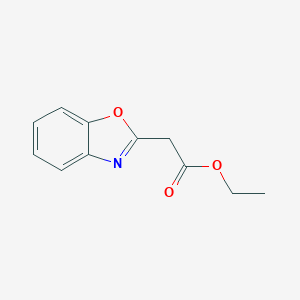

Ácido 2-benzoxazolacético, éster etílico

Descripción general

Descripción

2-Benzoxazoleacetic acid, ethyl ester is a chemical compound with the formula C9H10O3 . It is used in various applications in the field of chemistry .

Synthesis Analysis

The synthesis of benzoxazoles, including 2-Benzoxazoleacetic acid, ethyl ester, has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The molecular structure of 2-Benzoxazoleacetic acid, ethyl ester is available in various databases . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas. It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using Pb(OAc)4 in acetic acid under reflux conditions, followed by reactions with HCl, NaNO2, and NaN3, then further reaction with aromatic nitriles in isopropanol and ZnBr2 was used to obtain tetrazole fused benzoxazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzoxazoleacetic acid, ethyl ester include its molecular weight, density, melting point, boiling point, structure, and formula .Mecanismo De Acción

Target of Action

Ethyl 2-(benzo[d]oxazol-2-yl)acetate, also known as 2-Benzoxazoleacetic acid, ethyl ester, is a derivative of benzoxazole . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Mode of Action

Benzoxazole derivatives have been synthesized using different reaction conditions and catalysts . These synthetic methodologies might influence the interaction of the compound with its targets and any resulting changes.

Biochemical Pathways

Benzoxazole has been synthesized via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized . These biochemical pathways might affect the downstream effects of the compound.

Result of Action

Benzoxazole derivatives have been associated with several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Benzoxazoleacetic acid, ethyl ester is a versatile compound that has a wide range of applications in scientific research. It is relatively easy to synthesize and is relatively stable in laboratory conditions. However, 2-Benzoxazoleacetic acid, ethyl ester is also known to be toxic and can cause skin irritation, eye irritation, and respiratory irritation. Therefore, it is important to take safety precautions when handling 2-Benzoxazoleacetic acid, ethyl ester in the laboratory.

Direcciones Futuras

The potential applications of 2-Benzoxazoleacetic acid, ethyl ester are vast and are still being explored. Some potential future directions for research include the development of novel drugs and therapeutics, the development of novel dyes and pigments, and the development of novel compounds for industrial applications. In addition, further research is needed to better understand the biochemical and physiological effects of 2-Benzoxazoleacetic acid, ethyl ester and to identify potential therapeutic applications.

Métodos De Síntesis

2-Benzoxazoleacetic acid, ethyl ester can be synthesized by a variety of methods, including acid-catalyzed esterification, base-catalyzed transesterification, and microwave-assisted synthesis. The acid-catalyzed esterification method involves the reaction of 2-benzoxazoleacetic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The base-catalyzed transesterification method involves the reaction of 2-benzoxazoleacetic acid with an alcohol in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate. The microwave-assisted synthesis method involves the reaction of 2-benzoxazoleacetic acid with an alcohol in the presence of a microwave irradiation.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Benzoxazol

Los derivados de benzoxazol, incluido el éster etílico del ácido 2-(benzo[d]oxazol-2-il)acético, se sintetizan utilizando diversas metodologías que involucran 2-aminofenol con diferentes reactivos, como aldehídos, cetonas, ácidos y alcoholes. Estos procesos a menudo emplean catalizadores como nanocatalizadores, catalizadores metálicos y catalizadores de líquidos iónicos en diversas condiciones de reacción .

Aplicaciones Antioxidantes y Antibacterianas

Los compuestos similares al éster etílico del ácido 2-(benzo[d]oxazol-2-il)acético se han estudiado por su actividad antioxidante y sus posibles mecanismos antibacterianos. Se han realizado estudios de acoplamiento molecular con proteínas diana como TEM-72 y Topoisomerasa IV para comprender su acción antibacteriana .

Biocatálisis

En el campo de la biocatálisis, los derivados de benzoxazol se pueden utilizar en la síntesis de ésteres etílicos de ácidos grasos. Los nuevos biocatalizadores basados en enzimas inmovilizadas han mostrado resultados prometedores en la reducción del consumo de enzimas, lo que es un factor significativo en los costos de producción .

Aplicaciones Farmacéuticas

Se ha informado que los derivados de benzoxazol sirven como ansiolíticos no sedantes potentes, agentes anticancerígenos poderosos, sondas de imagenología PET para placas β-amiloideas en pacientes con Alzheimer, inhibidores de quinasas y moléculas activas antimicrobianas .

Actividad Antimicrobiana

La presencia de grupos que atraen electrones en los derivados de benzoxazol se ha asociado con una mejor actividad antimicrobiana contra diversos patógenos como P. aeruginosa, K. pneumoniae, S. typhi, A. niger y C. albicans .

Síntesis Orgánica

El éster etílico del ácido 2-(benzo[d]oxazol-2-il)acético puede estar involucrado en procesos de síntesis orgánica, como la generación de alcoxicarbonilcetenas y la expansión de anillos electrofílicos con aziridinas bajo calentamiento por microondas .

Actividades Biológicas

Los derivados de oxazol, que comparten una estructura central similar con los compuestos de benzoxazol, se han sintetizado y examinado por su potencial antibacteriano contra una gama de bacterias y hongos .

Evaluación Farmacológica

Se han sintetizado compuestos de benzoxazol para evaluaciones farmacológicas que involucran el modelado molecular para evaluar su potencial como agentes terapéuticos .

Safety and Hazards

Safety data sheets for 2-Benzoxazoleacetic acid, ethyl ester provide information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Propiedades

IUPAC Name |

ethyl 2-(1,3-benzoxazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)7-10-12-8-5-3-4-6-9(8)15-10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUNWNPBUTVGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398487 | |

| Record name | 2-Benzoxazoleacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16105-44-5 | |

| Record name | 2-Benzoxazoleacetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)

![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)

![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)